2-Ethyl-5,6-dimethylpyrimidin-4(3h)-one
Description
2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features an ethyl group at position 2 and methyl groups at positions 5 and 3. Pyrimidinones are structurally analogous to pyrimidines but include a ketone group at position 4, which significantly influences their electronic properties and reactivity.
Key physicochemical properties (where available) include:
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-ethyl-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-4-7-9-6(3)5(2)8(11)10-7/h4H2,1-3H3,(H,9,10,11) |
InChI Key |
LRIAWIAWLOSNPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5,6-dimethylpyrimidin-4(3h)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. One common method includes the reaction of 2-ethyl-3,4-dimethylpyridine with formamide in the presence of a catalyst such as phosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the pyrimidinone ring.
Industrial Production Methods: In an industrial setting, the production of 2-Ethyl-5,6-dimethylpyrimidin-4(3h)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions, along with optimized catalysts, can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5,6-dimethylpyrimidin-4(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other functional groups. Common reagents include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, amines, thiols, polar solvents, and elevated temperatures.
Major Products Formed:
Oxidation: Pyrimidine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrimidine compounds with hydrogenated substituents.
Substitution: Pyrimidine compounds with new functional groups replacing the original substituents.
Scientific Research Applications
Scientific Research Applications
2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one has potential applications across various fields, particularly in scientific research. Its role in pharmaceuticals, potential interactions with biological macromolecules, and structural similarities to other compounds make it a valuable subject for investigation.
Pharmaceutical Applications
- Due to its biological activity, 2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one has potential applications in pharmaceuticals.
- It may interact with molecular targets such as enzymes or receptors, potentially leading to inhibition or activation effects.
- The compound's interactions with nucleic acids and proteins suggest potential uses in pharmacology and biochemistry.
Interactions with Biological Macromolecules
- Studies are ongoing regarding the interactions of 2-ethyl-5,6-dimethylpyrimidin-4(3H)-one with biological macromolecules.
- Preliminary results suggest that it may bind to specific proteins or nucleic acids, influencing their functionality.
- Understanding these interactions is crucial for elucidating its biological effects and potential therapeutic uses.
Structural Similarity and Applications
Several compounds share structural similarities with 2-ethyl-5,6-dimethylpyrimidin-4(3H)-one, which can provide insights into its potential applications.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-5,6-dimethylpyrimidin-4-one | Contains amino group at position 2 | Exhibits different reactivity due to amino substitution |
| 4-Methylpyrimidin-2(1H)-one | Methyl group at position 4 | Different biological activity profile |
| 2-Ethyl-4-methylpyrimidin-5(4H)-one | Methyl group at position 4 | Variation in substitution affects chemical behavior |
The specific substitution pattern on the pyrimidine ring of 2-ethyl-5,6-dimethylpyrimidin-4(3H)-one imparts distinct chemical reactivity and biological properties compared to other similar compounds. Its potential applications in pharmaceuticals and agriculture highlight its significance in research and industry.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,6-dimethylpyrimidin-4(3h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidin-4(3H)-one derivatives exhibit structural diversity, with variations in substituents and fused rings influencing their chemical behavior and biological activity. Below is a detailed comparison of 2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one with structurally related compounds:
Structural Analogues
Physicochemical Properties
Research Implications and Gaps
Structural Optimization : The ethyl and methyl groups in 2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one could be modified to enhance solubility (e.g., hydroxylation) or bioactivity (e.g., halogenation) .
Biological Screening: Limited data exist on the parent compound’s pharmacological profile; further studies on kinase inhibition or antimicrobial activity are warranted.
Comparative Studies: Direct comparisons of pyrimidinones with thieno- or quinazolinone derivatives in the same assay systems are lacking but critical for structure-activity relationship (SAR) analysis.
Biological Activity
2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the compound's synthesis, biological evaluations, and potential applications based on recent research findings.
Synthesis
The synthesis of 2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of various pyrimidine derivatives with appropriate alkylating agents. Various methods have been reported, including one-pot reactions and multi-step syntheses involving intermediates such as 2-amino-4,6-dimethylpyrimidine. The compound can be characterized using techniques such as NMR and IR spectroscopy to confirm its structure and purity.
Antimicrobial Properties
Research indicates that compounds with a pyrimidine structure exhibit significant antimicrobial activity. For instance, a study evaluated several derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications at the 4 and 6 positions of the pyrimidine ring can enhance antibacterial properties. The minimum inhibitory concentrations (MICs) for some derivatives were found to be between 100 to 400 µg/mL, demonstrating moderate to good activity against tested pathogens .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one | 200 | E. coli |
| 2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one | 150 | S. aureus |
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain substitutions on the pyrimidine ring could lead to enhanced cytotoxic effects. For example, in one study, derivatives showed IC50 values ranging from 10 to 30 µM against these cancer cell lines, suggesting potential as anticancer agents .
Herbicidal Activity
In addition to its antimicrobial and anticancer properties, 2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one has been evaluated for herbicidal activity. Compounds derived from this structure demonstrated effective control over monocotyledonous weeds at concentrations as low as 50 mg/L. This suggests potential applications in agricultural settings .
Case Studies
- Antibacterial Evaluation : A series of pyrimidine derivatives were synthesized and tested for antibacterial efficacy. The study highlighted that modifications at the C-5 position significantly influenced activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity in Cancer Models : A compound similar to 2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one was tested in xenograft models showing promising results in inhibiting tumor growth with low toxicity profiles.
Q & A
Q. What are the standard synthetic routes for preparing 2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one and its derivatives?
The synthesis typically involves cyclization and substitution reactions. For example:
- Cyanoamide-mediated cyclization : Reacting 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one precursors with cyanamide and HCl under reflux (45°C, 12 hours), followed by neutralization with NaOH and recrystallization in ethanol .
- Laccase-catalyzed coupling : Enzymatic synthesis using Agaricus bisporus laccase to catalyze oxidative coupling of phenolic derivatives with pyrimidinones, yielding functionalized analogs (e.g., 2-(2-ethyl-4,5-dihydroxyphenylthio)-5,6-dimethylpyrimidin-4(3H)-one) .
- Orthoester-based cyclization : Reaction of β-aminoamides with triethyl orthopropionate and acetic acid in ethanol at 110°C for 24 hours, achieving yields up to 44% .
Q. How can researchers characterize the structural purity of 2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one derivatives?
Key analytical methods include:
- Spectroscopy :
- Mass spectrometry : Use HRMS to validate molecular formulas (e.g., [M + H]⁺ at m/z 293.0954) .
- X-ray crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .
Advanced Research Questions
Q. How can computational methods enhance the design of 2-Ethyl-5,6-dimethylpyrimidin-4(3H)-one derivatives for biological applications?
- Docking studies : Screen derivatives against target enzymes (e.g., acetylcholinesterase for Alzheimer’s therapy) using software like AutoDock Vina to predict binding affinities .
- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in biological activity data for pyrimidinone derivatives?
- Isoenzyme selectivity assays : Test compounds against related enzymes (e.g., COX-1 vs. COX-2) to identify off-target effects. For example, indomethacin is used as a positive control to validate COX-2 selectivity .
- Dose-response analysis : Use nonlinear regression to determine IC50 values and assess potency variations across studies .
- Meta-analysis : Aggregate data from multiple studies to identify trends in substituent-driven activity (e.g., ethyl groups improving lipophilicity and membrane permeability) .
Q. How can reaction conditions be optimized to improve yields of dihydropyrimidinone analogs?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Test acid/base catalysts (e.g., p-toluenesulfonic acid) to accelerate ring closure .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24 hours to 30 minutes) .
Q. What are the challenges in interpreting spectral data for structurally similar pyrimidinone derivatives?
- Overlapping signals : Differentiate ethyl and methyl groups in crowded NMR regions (δ 1.0–3.0 ppm) using 2D techniques like HSQC .
- Tautomeric equilibria : Analyze pH-dependent shifts in IR and NMR spectra to identify dominant tautomers (e.g., keto-enol forms) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
